molecular formula C19H17NO4 B4397946 8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE

Cat. No.: B4397946
M. Wt: 323.3 g/mol
InChI Key: JIGZAEPXDHEJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxy-2H-chromen-2-one and 4-methylbenzylamine.

    Condensation Reaction: The 8-methoxy-2H-chromen-2-one undergoes a condensation reaction with 4-methylbenzylamine in the presence of a suitable catalyst, such as acetic anhydride, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like coumarin and its derivatives share a similar chromene structure.

    Flavonoids: Flavonoids also have a similar core structure and exhibit diverse biological activities.

Uniqueness

8-METHOXY-N~3~-(4-METHYLBENZYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

Biological Activity

8-Methoxy-N~3~-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential anticancer properties and other pharmacological effects. The following sections will delve into its biological activity, including anticancer effects, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against liver cancer cells. The compound was synthesized and tested for its antiproliferative activity against HepG2 cells, a common model for hepatocellular carcinoma.

Key Findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects, with an IC50 value indicating the concentration required to inhibit cell viability by 50%. In a study, the IC50 was reported at 17 µM , which suggests moderate antiproliferative activity. However, modifications to the compound structure, such as bromination and acetylation, enhanced its potency significantly (e.g., an IC50 of 0.9 µM for a brominated derivative) .
Compound ModificationIC50 (µM)Activity Level
This compound17Moderate
Brominated derivative0.9High
Acetylated derivative2.3Moderate

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Inhibition of β-tubulin Polymerization : The compound interferes with microtubule dynamics, which is crucial for cell division.
  • Activation of Apoptotic Pathways : It promotes apoptosis through the activation of Caspase 3/7 proteins, leading to programmed cell death in cancer cells .

Other Biological Activities

Beyond its anticancer properties, coumarin derivatives are known to exhibit various other biological activities:

  • Antimicrobial Activity : Some studies have indicated that coumarin compounds possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Coumarins may also modulate inflammatory responses, contributing to their therapeutic potential in various diseases.

Study on HepG2 Cells

A notable study investigated the effects of various synthesized coumarin derivatives on HepG2 cells. The results indicated that structural modifications could significantly enhance cytotoxicity. For instance, the introduction of an acetyl group improved binding affinity and cytotoxicity compared to the parent compound .

Antileishmanial Activity

Another study explored related coumarin compounds for their leishmanicidal activity against Leishmania species. Although not directly related to the specific compound , it underscores the broader pharmacological potential of coumarins .

Properties

IUPAC Name

8-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-6-8-13(9-7-12)11-20-18(21)15-10-14-4-3-5-16(23-2)17(14)24-19(15)22/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZAEPXDHEJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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